1,2-Dimethyl-1H-imidazol-5-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

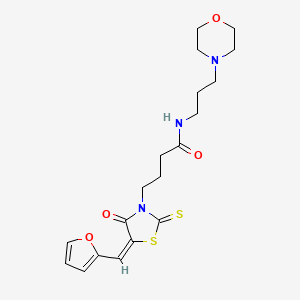

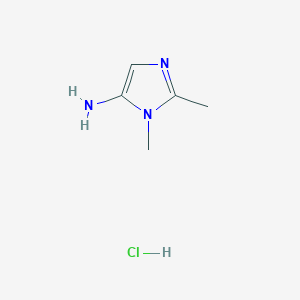

1,2-Dimethyl-1H-imidazol-5-amine hydrochloride is a chemical compound with the molecular weight of 147.61 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . The methodologies for the synthesis of imidazoles are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis

The molecular structure of 1,2-Dimethyl-1H-imidazol-5-amine hydrochloride is represented by the Inchi Code: 1S/C5H9N3.ClH/c1-4-7-3-5 (6)8 (4)2;/h3H,6H2,1-2H3;1H .Chemical Reactions Analysis

Imidazoles, including 1,2-Dimethyl-1H-imidazol-5-amine hydrochloride, are known to participate in a variety of chemical reactions. For instance, 1,2-Dimethylimidazole reacts with copper (II) tetraacetate to yield a copper (II) complex .Physical And Chemical Properties Analysis

1,2-Dimethyl-1H-imidazol-5-amine hydrochloride is a compound with a molecular weight of 147.61 . It is an oil in its physical form .科学的研究の応用

Organic Synthesis Applications

1,2-Dimethyl-1H-imidazol-5-amine hydrochloride is instrumental in the development of novel synthetic methodologies. For instance, it has been used in the serial double nucleophilic addition to the imidazole nucleus, showcasing its utility in synthesizing complex imidazole derivatives with potential applications in pharmaceuticals and agrochemicals (Ohta et al., 2000).

Material Science and Polymer Chemistry

This compound finds significant application in the preparation of UV-curable epoxide resins . The incorporation of imidazole derivatives, including 1,2-dimethylimidazole, enhances the UV/thermal conversions, thermal properties, and adhesion strengths of epoxide resins. This advancement holds promise for opto-electronic applications due to improved material performance (Chiang & Hsieh, 2008).

Catalysis Research

In catalysis, zirconium complexes supported by imidazolones derived from imidazole derivatives have been synthesized and shown to be effective catalysts for the intramolecular hydroamination of primary and secondary amines. This application demonstrates the versatility of imidazole-based compounds in facilitating chemical transformations (Hu et al., 2010).

Analytical Chemistry

Imidazole derivatives are also pivotal in analytical chemistry. A dual-sensitive probe based on an imidazole framework was developed for the determination of amines in environmental water, utilizing high-performance liquid chromatography with fluorescence detection. This novel approach enhances the detection sensitivity and specificity for environmental monitoring (You et al., 2010).

Safety And Hazards

将来の方向性

Imidazoles have become an important synthon in the development of new drugs . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . Therefore, future research may focus on the development of new synthesis methods and the exploration of new applications for imidazole derivatives.

特性

IUPAC Name |

2,3-dimethylimidazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.ClH/c1-4-7-3-5(6)8(4)2;/h3H,6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYUHHWIESFIBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dimethyl-1H-imidazol-5-amine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]-N-(1-cyanocyclobutyl)-N-methylpropanamide](/img/structure/B2940347.png)

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2940354.png)

![3-[(5-Amino-2-methylanilino)methyl]benzonitrile](/img/structure/B2940359.png)

![(E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide](/img/structure/B2940362.png)

![N-(3,5-dimethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2940363.png)

![4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2940364.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2940367.png)